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Compound of Interest

Compound Name: Cox-2-IN-26

Cat. No.: B15140793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Cox-2-IN-26, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information

presented is collated from the primary research publication by Maghraby MT, et al., which

details the design, synthesis, and biological evaluation of a novel class of benzimidazole-

thiazole hybrids. Cox-2-IN-26, identified as compound 16 in this study, demonstrates significant

anti-inflammatory activity with a favorable gastrointestinal safety profile.

Core Compound Data and Activity
Cox-2-IN-26 is a novel hybrid molecule linking a 2-methylthiobenzimidazole scaffold to a 4-

thiazolidinone moiety via a 2-aminothiazole linker. This structural combination has proven

effective in achieving potent and selective inhibition of COX-2, an enzyme critically involved in

inflammatory pathways.

Table 1: In Vitro Inhibitory Activity of Cox-2-IN-26 and
Related Compounds
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Compound Structure
COX-1 IC₅₀
(µM)

COX-2 IC₅₀
(µM)

COX-2
Selectivity
Index (SI =
COX-1
IC₅₀/COX-2
IC₅₀)

15-LOX IC₅₀
(µM)

13

Benzimidazol

e-thiazole

linked to

acetyl moiety

13.25 0.075 177 6.56

14

Benzimidazol

e-thiazole

linked to

phenyl

thiosemicarb

azone

10.68 0.072 148 2.04

15a

Benzimidazol

e-thiazole

linked to 1,3-

thiazoline

13.11 0.068 193 1.98

15b

Benzimidazol

e-thiazole

linked to 1,3-

thiazoline

13.23 0.045 294 1.67

15c

Benzimidazol

e-thiazole

linked to 1,3-

thiazoline

13.17 0.071 185 2.11

Cox-2-IN-26

(16)

Benzimidazol

e-thiazole

linked to 4-

thiazolidinone

10.61 0.067 158.36 1.96

Celecoxib Standard

COX-2

14.72 0.045 327 -
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Inhibitor

Indomethacin
Standard

NSAID
0.09 0.18 0.5 -

Quercetin
Standard 15-

LOX Inhibitor
- - - 3.34

Data sourced from Maghraby MT, et al. Bioorg Med Chem. 2020 Apr 1;28(7):115403.[1]

Table 2: In Vivo Anti-inflammatory Activity of Selected
Compounds

Compound Dose (µM/kg)
% Edema Inhibition
(3h)

% Edema Inhibition
(4h)

14 28 85 78

15b 28 92 85

Cox-2-IN-26 (16) 28 119 102

Indomethacin 28 100 100

Data represents edema inhibition relative to the control group. Sourced from Maghraby MT, et

al. Bioorg Med Chem. 2020 Apr 1;28(7):115403.[1]

Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that influence the inhibitory activity and selectivity of

this series of benzimidazole-thiazole hybrids:

Core Scaffold: The hybrid structure of 2-methylthiobenzimidazole linked to a 2-aminothiazole

is fundamental for the observed biological activity.

Substituents on the Thiazole Ring: The nature of the substituent at the 2-position of the

thiazole ring significantly impacts COX-2 inhibition and selectivity.
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The presence of 1,3-thiazoline (15a-c) and 4-thiazolidinone (16) moieties leads to potent

COX-2 inhibition, with IC₅₀ values in the nanomolar range.

Compound 15b, with a specific 1,3-thiazoline substitution, exhibited the most potent COX-

2 inhibition (IC₅₀ = 0.045 µM), comparable to Celecoxib.[1]

Cox-2-IN-26 (16), featuring a 4-thiazolidinone ring, demonstrated strong COX-2 inhibition

(IC₅₀ = 0.067 µM) and a high selectivity index of 158.36.[1]

Dual Inhibition: All tested compounds displayed potent inhibition of 15-lipoxygenase (15-

LOX), suggesting a dual mechanism of anti-inflammatory action. Compound 15b was the

most potent dual inhibitor of both COX-2 and 15-LOX.[1]

In Vivo Efficacy: In the carrageenan-induced paw edema model, Cox-2-IN-26 (16) showed

the most potent anti-inflammatory effect, with edema inhibition surpassing that of the

standard drug Indomethacin at the 3-hour and 4-hour time points.[1]

Experimental Protocols
The following are summaries of the key experimental methodologies employed in the

evaluation of Cox-2-IN-26 and its analogues.

General Synthesis of Benzimidazole-Thiazole Hybrids
The synthesis of the target compounds involved a multi-step process. The key steps include

the synthesis of a 2-methylthiobenzimidazole precursor, which is then linked to a 2-

aminothiazole moiety. Subsequent reactions with various electrophiles yield the final hybrid

molecules. For the specific synthesis of Cox-2-IN-26 (16), the 2-aminothiazole intermediate is

reacted with chloroacetyl chloride followed by cyclization with thiourea to form the 4-

thiazolidinone ring.

In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was

determined using an enzyme immunoassay (EIA) kit. The assay measures the peroxidase

activity of the COX enzymes colorimetrically by monitoring the appearance of oxidized

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ values were calculated

from the concentration-response curves.
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In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay
The 15-LOX inhibitory activity was evaluated using a lipoxygenase inhibitor screening assay

kit. The assay measures the production of 15-hydroxyeicosatetraenoic acid (15-HETE) from

arachidonic acid. The IC₅₀ values were determined by measuring the reduction in 15-HETE

formation in the presence of the test compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Paw Edema
The anti-inflammatory activity was assessed in rats using the carrageenan-induced paw edema

model.

Male Wistar rats were divided into groups.

The test compounds (or vehicle/standard drug) were administered orally.

After a set time, a 1% carrageenan solution was injected into the sub-plantar region of the

right hind paw to induce inflammation.

Paw volume was measured at specified time intervals (e.g., 3 and 4 hours) after

carrageenan injection using a plethysmometer.

The percentage of edema inhibition was calculated by comparing the increase in paw

volume in the treated groups to the control group.

Gastrointestinal Ulcerogenic Effect
The ulcerogenic potential of the most active compounds was evaluated in rats.

Animals were fasted for 24 hours prior to the experiment.

The test compound or Indomethacin was administered orally at a high dose.

After a specified period, the animals were sacrificed, and their stomachs were removed and

examined for any signs of ulceration or mucosal damage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The severity of gastric lesions was scored. Cox-2-IN-26 (16) was found to have a superior

gastrointestinal safety profile compared to Indomethacin.[1]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by Cox-2-IN-26 and the

general workflow of its evaluation.
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General workflow for the synthesis and evaluation of Cox-2-IN-26.
Simplified Arachidonic Acid Cascade and the targets of Cox-2-IN-26.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15140793#cox-2-in-26-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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